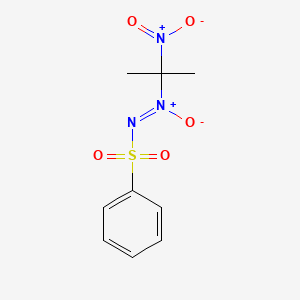![molecular formula C15H16N2O3S B5767649 N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5767649.png)
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide, also known as MPA, is a synthetic compound that has been used extensively in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for researchers in different fields. In
Mecanismo De Acción
The mechanism of action of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide is not fully understood, but it is believed to act as a dopamine receptor antagonist. N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide binds to dopamine receptors in the brain and inhibits their activity, leading to a decrease in dopamine release. This, in turn, can affect various physiological processes, including motor function, cognition, and mood.
Biochemical and Physiological Effects:
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to induce apoptosis and inhibit cell proliferation by inhibiting the activity of certain enzymes and proteins. In the brain, N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to affect the release of dopamine and other neurotransmitters, leading to changes in motor function, cognition, and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide in lab experiments is its unique properties, which make it a useful tool for studying various physiological processes. N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide is also relatively easy to synthesize and has a low toxicity profile, making it a safe choice for researchers. However, one of the limitations of using N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide is its specificity for dopamine receptors, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide research. One area of interest is the development of new drugs based on the structure of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide, which may have improved efficacy and safety profiles. Another area of interest is the use of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide in combination with other drugs to enhance their effects. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide and its potential applications in different fields.
Conclusion:
In conclusion, N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide, or N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide, is a synthetic compound that has shown promising results in various scientific studies. Its unique properties make it a useful tool for studying various physiological processes, and its low toxicity profile makes it a safe choice for researchers. Further research is needed to fully understand the mechanism of action of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide and its potential applications in different fields.
Métodos De Síntesis
The synthesis of N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide involves several steps. The starting material is 4-aminobenzamide, which is then reacted with methyl p-toluenesulfonate to form N-methyl-4-aminobenzamide. This intermediate is then reacted with phenylsulfonyl chloride to produce N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide.
Aplicaciones Científicas De Investigación
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been used in various scientific studies, including cancer research, neuroscience, and drug discovery. In cancer research, N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been used to study the role of dopamine receptors in the brain and to investigate the effects of drugs on these receptors. In drug discovery, N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-16-15(18)12-8-10-13(11-9-12)17(2)21(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVXHOTZZIQFBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-[methyl(phenylsulfonyl)amino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-nitro-1-phenoxy-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B5767569.png)

![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)







![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)

![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5767632.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-2-ethoxyphenol](/img/structure/B5767666.png)